Lipophilicity Differentiation: 3-CF₃ Analog Shows Higher LogP than 5,7-Dichloro Parent Compound
5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine exhibits a LogP of 2.06, representing a 25.6% increase in lipophilicity compared to the 3-unsubstituted analog 5,7-dichloropyrazolo[1,5-a]pyrimidine, which has a reported LogP of 1.64 . This difference arises from the hydrophobic character of the trifluoromethyl group, quantified as a π-value contribution of approximately +0.88 (Hansch constant), which enhances membrane permeability potential.
| Evidence Dimension | Lipophilicity (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 2.06 (Chemsrc); LogP = 2.05 (Molbase) for 5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine |
| Comparator Or Baseline | 5,7-Dichloropyrazolo[1,5-a]pyrimidine (CAS 57489-77-7): LogP = 1.64 (Chemsrc); LogP = 2.04 (Molbase); Consensus LogP = 2.55 (Smolecule computational) |
| Quantified Difference | Target LogP = 2.06 vs. Comparator LogP = 1.64; difference = +0.42 log unit (~25.6% increase in partition coefficient) |
| Conditions | Calculated LogP values from chemical database entries (Chemsrc, Molbase); identical calculation methodology across entries |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and tissue distribution; for procurement decisions in medicinal chemistry, the 3-CF₃ analog offers a distinct physicochemical profile that cannot be replicated by the 3-H parent, influencing both pharmacokinetic properties of derived compounds and formulation strategies.
